molecular formula C30H29N3O4S B296766 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide

Número de catálogo B296766
Peso molecular: 527.6 g/mol
Clave InChI: SZLLLVBZFHQRGE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide, also known as BMS-986177, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it an attractive target for the treatment of metabolic disorders such as type 2 diabetes and obesity. In

Mecanismo De Acción

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide works by inhibiting PTP1B, which is a negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide enhances insulin and leptin signaling, leading to improved glucose and lipid metabolism. In addition, 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to increase energy expenditure and reduce food intake, further contributing to its metabolic effects.
Biochemical and Physiological Effects:
2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in preclinical models of metabolic disorders. In addition, 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to increase energy expenditure and reduce food intake, further contributing to its metabolic effects. These effects are likely mediated through the inhibition of PTP1B and the subsequent enhancement of insulin and leptin signaling pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide is its high potency and selectivity for PTP1B, which allows for the precise modulation of insulin and leptin signaling pathways. However, one limitation of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, further studies are needed to evaluate the long-term safety and efficacy of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide in humans.

Direcciones Futuras

For the study of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide include the evaluation of its safety and efficacy in clinical trials, as well as the exploration of its potential use in combination with other metabolic therapies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the metabolic effects of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide, as well as its potential effects on other physiological systems. Finally, the development of more potent and selective inhibitors of PTP1B may lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders.

Métodos De Síntesis

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide was synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of an amine and an acid chloride followed by a series of protection and deprotection steps. The final product was obtained in high yield and purity using a combination of chromatography and recrystallization techniques.

Aplicaciones Científicas De Investigación

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide is a potent and selective inhibitor of PTP1B with an IC50 value of 3.9 nM. In vivo studies in rodent models of obesity and type 2 diabetes have demonstrated that 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide improves glucose tolerance, insulin sensitivity, and lipid metabolism. These findings suggest that 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has the potential to be a novel therapeutic agent for the treatment of metabolic disorders.

Propiedades

Fórmula molecular

C30H29N3O4S

Peso molecular

527.6 g/mol

Nombre IUPAC

2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C30H29N3O4S/c1-22(24-13-7-4-8-14-24)31-30(35)27-15-9-10-16-28(27)32-29(34)25-17-19-26(20-18-25)33(38(2,36)37)21-23-11-5-3-6-12-23/h3-20,22H,21H2,1-2H3,(H,31,35)(H,32,34)

Clave InChI

SZLLLVBZFHQRGE-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C

SMILES canónico

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.